ML335 - 825658-06-8

ML335

Catalog Number: EVT-276314
CAS Number: 825658-06-8
Molecular Formula: C15H14Cl2N2O3S
Molecular Weight: 373.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML335, also known as N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide, is a small molecule identified as a potent and selective activator of TREK-1 potassium channels. [, ] TREK-1 channels, part of the two-pore domain potassium channel (K2P) family, play a crucial role in regulating cellular excitability by influencing the resting membrane potential. [, ] ML335's selectivity for TREK-1 makes it a valuable tool in studying the physiological roles of this channel and exploring its therapeutic potential in various conditions. [, ]

Morphine (MRP)

  • Compound Description: Morphine is a potent opioid analgesic that exerts its effects primarily through the μ opioid receptor (μOR) []. It is clinically used in Japan for pain management but is associated with various side effects [].
  • Relevance: Morphine serves as a point of comparison for ML335. While both compounds interact with μOR, ML335 is being investigated for its potential to elicit analgesia with reduced side effects compared to traditional opioids like morphine [, ].
  • Compound Description: Fentanyl, like morphine, is an opioid analgesic that acts predominantly on μOR []. It is approved for use in Japan [].
  • Relevance: Fentanyl is another opioid analgesic that provides context for ML335's development. The research aims to understand if ML335 offers a more favorable side effect profile compared to established μOR agonists like fentanyl [, ].

Oxycodone (OXY)

  • Compound Description: Oxycodone is an opioid analgesic clinically available in Japan. Its primary mechanism of action involves activation of μOR [].
  • Relevance: Oxycodone is included in the study to compare its intracellular signaling profile and potential for side effects with that of ML335 [].

Hydromorphone (HDM)

  • Compound Description: Hydromorphone is an opioid analgesic used in Japan that primarily acts on μOR to provide pain relief [].
  • Relevance: Hydromorphone is another comparator opioid in the study. The research seeks to determine if ML335 offers advantages in terms of intracellular signaling and side effect profile compared to hydromorphone [].

Norfluoxetine (NFx)

  • Compound Description: Norfluoxetine is a metabolite of the antidepressant fluoxetine and is known to inhibit TREK-2 K2P channels, particularly through interactions with the channel's selectivity filter [, ].
  • Relevance: While structurally unrelated to ML335, norfluoxetine is relevant because it helps elucidate the mechanisms of TREK channel inhibition. This information is valuable in understanding the broader context of K2P channel modulation, in which ML335 acts as an activator [, ].

2-APB (2-Aminoethoxydiphenyl Borate)

  • Compound Description: 2-APB is a compound that can activate TREK-2 channels even when they are in a "down" conformation, a state that usually renders the channel less active [].
  • Relevance: Similar to norfluoxetine, 2-APB is instrumental in dissecting the complexities of TREK channel gating. By understanding how 2-APB activates the channel, researchers can gain insights into how different modulators, including ML335, might influence channel function [].
  • Compound Description: BL1249 is a novel compound that activates TREK-1 K+ channels [, ]. It has shown protective effects against influenza-A-induced lung injury in mice [].
  • Relevance: BL1249 is structurally related to ML335 and shares its ability to activate TREK-1 channels. Both compounds are being investigated for their therapeutic potential in treating inflammatory conditions [, ].
Synthesis Analysis

The synthesis of ML335 involves several key steps, focusing on the creation of its distinct molecular structure. The compound can be synthesized through the following general approach:

  1. Starting Materials: The synthesis begins with commercially available precursors, including 2,4-dichlorobenzyl chloride and methylsulfonamide.
  2. Reaction Conditions: The reaction typically occurs in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate nucleophilic substitution reactions.
  3. Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography to achieve high purity (>98%).

Technical details regarding the specific reaction conditions, such as temperature profiles and reaction times, can vary based on the laboratory setup but generally follow established organic synthesis protocols for similar compounds .

Molecular Structure Analysis

The molecular structure of ML335 can be represented by the following characteristics:

  • Molecular Formula: C₁₅H₁₄Cl₂N₂O₃S
  • Molecular Weight: 373.25 g/mol
  • Structural Features: The compound features a dichlorophenyl moiety connected to a sulfonamide group through a benzamide linkage. The presence of chlorine atoms contributes to its lipophilicity and binding affinity to potassium channels.
  • 3D Structure: ML335 adopts an L-shaped conformation that allows for optimal interaction with target proteins in the K2P channel family. Its binding interactions include hydrogen bonds and cation-π interactions with specific amino acid residues within the channel .
Chemical Reactions Analysis

ML335 participates in several significant chemical reactions relevant to its biological activity:

  1. Potassium Channel Activation: ML335 activates K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels, leading to increased potassium ion conductance across cell membranes. This action is characterized by EC50 values of approximately 14.3 µM for TREK-1 and 5.2 µM for TREK-2 .
  2. Inhibition of Inflammatory Responses: In cellular models, ML335 inhibits potassium efflux mediated by TWIK2 channels during inflammatory stimuli, thereby reducing the release of pro-inflammatory cytokines such as interleukin-1 beta .
  3. Mitochondrial Protection: By modulating ion flow, ML335 also influences mitochondrial dynamics and function, potentially protecting against mitochondrial injury induced by inflammatory conditions .
Mechanism of Action

The mechanism of action of ML335 primarily revolves around its ability to selectively activate potassium channels:

  • Ion Conductance Modulation: By activating TREK channels, ML335 enhances potassium ion efflux, which stabilizes membrane potential and influences various signaling pathways related to cell excitability and inflammation.
  • Inhibition of NLRP3 Inflammasome Activation: ML335's inhibition of TWIK2-mediated potassium efflux plays a critical role in attenuating the activation of the NLRP3 inflammasome, a key player in inflammatory responses .
  • Protein Interactions: The compound has been shown to interact with mitochondrial proteins like SIRT3 through modulation of ubiquitination processes mediated by MARCH5, further linking its action to mitochondrial health .
Physical and Chemical Properties Analysis

ML335 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (100 mM) and ethanol (20 mM), which facilitates its use in biological assays.
  • Stability: The compound should be stored at +4°C to maintain stability over time.
  • Purity: High purity (>98%) ensures reliable results in experimental applications .
Applications

ML335 has potential applications across various scientific domains:

  1. Pharmacological Research: Its role as a selective potassium channel modulator makes it a valuable tool for studying ion channel physiology and pharmacology.
  2. Inflammation Studies: Due to its effects on inflammatory pathways, ML335 is being investigated as a candidate for treating conditions characterized by excessive inflammation, such as gout.
  3. Mitochondrial Function Research: The compound's ability to influence mitochondrial dynamics positions it as a subject for studies aimed at understanding mitochondrial diseases and metabolic disorders .
Molecular Pharmacology of ML335 in K2P Channel Modulation

Selective Activation Mechanisms of TREK-1 (K2P2.1) and TREK-2 (K2P10.1) Channels

ML335 (N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide) is a potent small-molecule activator of the TREK subfamily of two-pore-domain potassium (K₂P) channels. It exhibits nanomolar-to-micromolar potency for TREK-1 (K₂P2.1; EC₅₀ = 14.3 ± 2.7 µM) and TREK-2 (K₂P10.1; EC₅₀ = 5.2 ± 0.5 µM), while showing no activation of the closely related TRAAK (K₂P4.1) channel [5] [6]. This subfamily selectivity arises from ML335's engagement with a cryptic binding pocket within the K₂P modulator site, located at the interface of the P1 pore helix and the M4 transmembrane helix [5].

X-ray crystallography of ML335 bound to TREK-1 reveals that the compound adopts an L-shaped conformation, enabling critical interactions with residues governing C-type gate dynamics [5]:

  • Cation-π interaction: The sulfonamide group engages Lys²⁷¹ on M4.
  • π-π stacking: The benzamide ring forms face-edge interactions with Phe¹³⁴ on P1.
  • Hydrogen bonding: The amide carbonyl bonds with Ala²⁵⁹, while the sulfonamide interacts with Ser¹³¹ and His¹²⁶ [5] [7].

These interactions stabilize the P1-M4 interface, restricting conformational mobility behind the selectivity filter. Functionally, ML335 acts as a "molecular wedge" that prevents collapse of the selectivity filter into non-conductive states [5] [8]. Electrophysiological studies confirm ML335 increases channel open probability by 3.5-fold in TREK-1 and 4.1-fold in TREK-2, without altering single-channel conductance [1] [5].

Table 1: Selectivity Profile of ML335 Across TREK Subfamily

Channel SubtypeEC₅₀ (µM)Key Binding ResiduesFold Increase in Current
TREK-1 (K₂P2.1)14.3 ± 2.7Phe¹³⁴, Ser¹³¹, Lys²⁷¹3.5
TREK-2 (K₂P10.1)5.2 ± 0.5Phe¹³⁶, Ser¹³⁷, Lys²⁷³4.1
TRAAK (K₂P4.1)No activationN/AN/A

Differential Effects on TRAAK (K₂P4.1) and Other K2P Subfamilies

ML335 exhibits no functional activation of TRAAK (K₂P4.1) or non-TREK subfamily K₂P channels (e.g., TASK-1, TASK-3, TWIK-1) [6]. This selectivity stems from structural divergences in the K₂P modulator pocket:

  • TRAAK-specific residues: TRAAK contains Ile¹³² and Thr²⁷⁰ at positions equivalent to Phe¹³⁴ and Lys²⁷¹ in TREK-1. These substitutions disrupt the cation-π and π-stacking interactions essential for ML335 binding [5] [6].
  • SF2-M4 loop conformation: TRAAK possesses a shorter SF2-M4 loop (6 residues) compared to TREK-1/TREK-2 (12–14 residues). This reduces flexibility in the M4 helix, preventing the conformational changes required to accommodate ML335 [3] [6].
  • Cryptic pocket accessibility: Molecular dynamics simulations show the P1-M4 interface in TRAAK remains occluded even under low potassium conditions, whereas TREK channels undergo potassium-dependent dilation to expose this site [6] [8].

Notably, chimeric studies confirm that transplanting TREK-1 residues (Phe¹³⁴, Lys²⁷¹, Trp²⁷⁵) into TRAAK confers partial ML335 sensitivity [5]. This highlights the requirement for a complementary chemical environment in the modulator pocket.

Table 2: Structural Determinants of ML335 Selectivity

Structural ElementTREK-1/TREK-2TRAAKFunctional Consequence
P1 residue 134 positionPhe¹³⁴ (TREK-1), Phe¹³⁶ (TREK-2)Ile¹³²Loss of π-stacking with ML335 aryl ring
M4 residue 271 positionLys²⁷¹ (TREK-1), Lys²⁷³ (TREK-2)Thr²⁷⁰Disrupted cation-π interaction
SF2-M4 loop length12–14 residues6 residuesReduced M4 flexibility
Modulator pocket volume312 ų198 ųInadequate space for ML335 binding

Role of the K2P Modulator Pocket in C-Type Gate Stabilization

The K₂P modulator pocket serves as a critical allosteric hub for stabilizing the conductive state of the selectivity filter (SF) C-type gate. ML335 binding triggers a cascade of conformational changes that rigidify the SF:

Potassium Occupancy and Filter Rigidity

  • ML335 increases potassium occupancy at S1 and S2 ion binding sites under low K⁺ conditions (1 mM), as shown by potassium anomalous scattering data [2] [5].
  • This contrasts sharply with unliganded TREK-1, which loses S1/S2 ions and develops structural disorder in SF1/SF2 at low K⁺ concentrations [2].
  • Molecular dynamics simulations demonstrate ML335 reduces root-mean-square fluctuation (RMSF) in SF2 by 40%, suppressing potassium-dependent collapse into non-conductive states [5] [8].

Hydrogen Bond Network Reinforcement

ML335 binding reorganizes hydrogen bonds critical for C-type gate integrity:

  • Direct hydrogen bond between ML335 sulfonamide and Ser¹³¹ (TREK-1) or Ser¹³⁷ (TREK-2) stabilizes the P1 helix [5] [7].
  • Allosteric strengthening of the "M3 glutamate network" (Glu²³⁴ in TREK-1), which anchors the SF2-M4 loop [2] [3].
  • Enhanced hydrogen bonding between Thr²⁵⁴ carbonyl oxygen (SF2) and water molecules in the extracellular cavity, reducing carbonyl flipping at S4 site [3] [8].

Allosteric Coupling to Selectivity Filter Dynamics

The modulator pocket communicates with the SF through two parallel pathways:

  • P1-SF1 coupling: ML335-induced rigidity in P1 propagates to SF1 via the conserved TxTxGYGD sequence, reducing pinching at Gly¹⁴⁵-Gly¹⁵³ (TREK-1 numbering) [3] [5].
  • M4-SF2 coupling: Stabilization of M4 N-terminus prevents dilation of SF2 by maintaining the orientation of the SF2-M4 loop [2] [6].

This dual mechanism explains ML335's efficacy in rescuing C-type inactivation caused by either extracellular low K⁺ (pinching mechanism) or intracellular acidosis (dilation mechanism) [2] [6]. Covalent derivatives like ML336 (acrylamide adduct) confirm Ser¹³¹ as a key residue for irreversible activation, locking the channel in a conductive state [7].

Table 3: ML335-Induced Changes in Selectivity Filter Dynamics

ParameterUnliganded TREK-1ML335-Bound TREK-1Functional Impact
S1/S2 K⁺ occupancy (1 mM K⁺)<0.2 ions>1.8 ionsPrevents filter depolarization
SF2 RMSF (Å)1.8 ± 0.31.1 ± 0.2Reduces C-type inactivation rate
Carbonyl flipping frequency8.2 events/µs2.1 events/µsMaintains conductive configuration
Hydrogen bond lifetime (M3 network)0.8 ns3.5 nsStabilizes SF2-M4 loop

Concluding Remarks

ML335 exemplifies structure-guided targeting of the K₂P modulator pocket to achieve subfamily-selective channel activation. Its mechanism—exploiting cryptic pockets at the P1-M4 interface—represents a paradigm for developing precision pharmacological tools against C-type gated ion channels. Recent advances in covalent derivatives (e.g., CAT335) [7] and cryo-EM of drug-bound states promise to refine this chemotype for therapeutic applications in pain and neuroexcitability disorders.

Properties

CAS Number

825658-06-8

Product Name

ML335

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide

Molecular Formula

C15H14Cl2N2O3S

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19-13-6-3-10(4-7-13)15(20)18-9-11-2-5-12(16)8-14(11)17/h2-8,19H,9H2,1H3,(H,18,20)

InChI Key

RDFIQTZRJRVFHK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

ML335 compound
N-((2,4-dichlorophenyl)methyl)-4-(methanesulfonamido)benzamide

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.